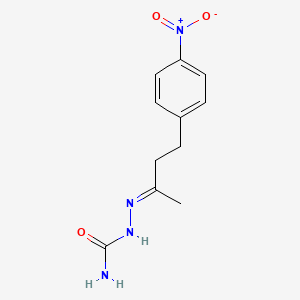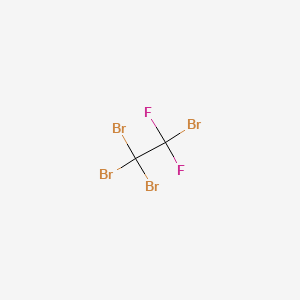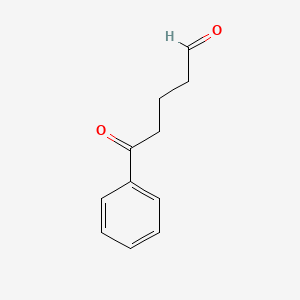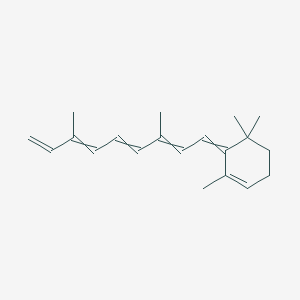
4-(p-Nitrophenyl)-2-butanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Nitrophenyl)-2-butanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their applications in various fields such as agrochemistry, drug discovery, and organic synthesis . The compound this compound is characterized by the presence of a nitrophenyl group attached to a butanone moiety, which is further linked to a semicarbazone group.
Méthodes De Préparation
The synthesis of 4-(p-Nitrophenyl)-2-butanone semicarbazone can be achieved through a one-pot two-step approach. The process involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to yield the semicarbazone . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Analyse Des Réactions Chimiques
4-(p-Nitrophenyl)-2-butanone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, isocyanates, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates can yield different substituted semicarbazides, while oxidation reactions can lead to the formation of corresponding nitro compounds.
Applications De Recherche Scientifique
4-(p-Nitrophenyl)-2-butanone semicarbazone has several scientific research applications. It is used in the synthesis of various organic compounds and as a building block in drug discovery . In biology, it is utilized in the study of enzyme mechanisms and as a substrate for enzyme assays . Additionally, it is used in the industry for the production of agrochemicals and other specialized chemicals .
Mécanisme D'action
The mechanism of action of 4-(p-Nitrophenyl)-2-butanone semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The molecular pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling pathways . The presence of the nitrophenyl group enhances its reactivity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
4-(p-Nitrophenyl)-2-butanone semicarbazone can be compared with other similar compounds, such as 4-(4’-Nitrophenyl)-o-nitrobenzaldehyde semicarbazone and other p-nitrophenyl substituted semicarbazones . These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to its specific substitution pattern and the presence of the butanone moiety, which can influence its reactivity and interaction with molecular targets .
Propriétés
Numéro CAS |
3506-83-0 |
|---|---|
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
[(E)-4-(4-nitrophenyl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(13-14-11(12)16)2-3-9-4-6-10(7-5-9)15(17)18/h4-7H,2-3H2,1H3,(H3,12,14,16)/b13-8+ |
Clé InChI |
ROYGAIJYLCJHEP-MDWZMJQESA-N |
SMILES isomérique |
C/C(=N\NC(=O)N)/CCC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)N)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)

![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)

![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)


![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
